molecular formula C18H16N2O B11844618 6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine

6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine

Cat. No.: B11844618
M. Wt: 276.3 g/mol
InChI Key: MXVHUTKGCQIBCD-UHFFFAOYSA-N
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Description

Significance of Aromatic Diamines in Polymer Science and Organic Synthesis

Aromatic diamines are organic compounds featuring two amino groups attached to an aromatic ring, a structure that is fundamental to the development of high-temperature polymers like polyimides and polyamides. patsnap.commdpi.com The amino groups serve as reactive sites for polymerization, while the aromatic rings contribute to the thermal stability and rigidity of the resulting polymer chain. patsnap.com

The versatility of aromatic diamines extends to various types of polymers and applications:

Conducting Polymers: Polyphenylenediamines, synthesized through oxidative polymerization, exhibit redox activity and electrical conductivity. This makes them suitable for use in sensors, anti-corrosion coatings, and energy-conversion devices. scispace.comresearchgate.netresearchgate.net

High-Performance Polyamides (Aramids): The reaction of aromatic diamines with diacid chlorides produces aramids, a class of polymers known for their outstanding thermal stability and mechanical properties. mdpi.com

Polyimides: Aromatic polyimides, created from the reaction of aromatic diamines and dianhydrides, are renowned for their excellent balance of mechanical, solvent-resistant, and thermal properties, finding use in the electronics and aerospace industries. mdpi.comvt.edu

The properties of polymers derived from aromatic diamines can be finely tuned by altering the structure of the diamine monomer. vt.edu

The Role of Biphenyl (B1667301) Moieties in Tailoring Molecular Architecture

The inclusion of biphenyl moieties—two conjoined benzene (B151609) rings—into polymer structures is a key strategy for tailoring their properties. These rigid, planar groups can significantly influence the final characteristics of the material. biosynce.com

Key contributions of biphenyl moieties include:

Enhanced Thermal and Mechanical Properties: The rigidity of the biphenyl unit contributes to higher glass transition temperatures and improved mechanical strength in polymers. biosynce.com

Liquid Crystallinity: Biphenyl groups are known mesogenic moieties that can induce liquid crystalline phases in polymers, leading to materials with highly ordered structures and unique properties. nih.gov

Noncovalent Interactions: Biphenyl moieties can engage in pi-pi stacking interactions, which can act as noncovalent crosslinks within a polymer network, influencing properties like swelling and mechanical response. nih.govnih.gov

Improved Solubility and Processability: In some cases, the incorporation of biphenyl groups can enhance the solubility of otherwise intractable polymers, facilitating their processing. rsc.org For instance, contorted biphenyl structures can hinder efficient chain packing, leading to polymers with improved solubility. mdpi.com

The strategic placement and substitution of biphenyl units allow for precise control over the molecular architecture and, consequently, the macroscopic properties of the resulting polymers.

Unique Structural Considerations for Unsymmetrical Aromatic Diamines like 6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine

Unsymmetrical aromatic diamines, where the two amino groups are in chemically non-equivalent environments, offer a unique avenue for designing polymers with tailored properties. This asymmetry can disrupt the regular packing of polymer chains, leading to significant changes in their physical characteristics.

The compound This compound is a prime example of an unsymmetrical aromatic diamine. Its structure combines a biphenyl group, an ether linkage, and asymmetrically placed amine groups. This specific architecture is expected to influence the properties of polymers derived from it in several ways:

Enhanced Solubility: The asymmetry and the presence of flexible ether linkages can disrupt chain packing and reduce intermolecular forces, often leading to improved solubility in organic solvents. mdpi.com This is a significant advantage for processing high-performance polymers, which are often difficult to dissolve. mdpi.com

Amorphous Morphology: The irregular structure of unsymmetrical diamines promotes the formation of amorphous polymers rather than highly crystalline ones. mdpi.comnih.gov This can lead to materials with improved transparency and processability.

Tailored Thermal Properties: While introducing flexibility, the rigid biphenyl unit helps to maintain a high glass transition temperature (Tg) and good thermal stability. mdpi.comnih.gov Research on polyamides from other unsymmetrical diamines has shown they can be thermally stable to over 400°C with glass transition temperatures exceeding 300°C. mdpi.comnih.gov

The use of unsymmetrical diamines like this compound allows for a delicate balance between processability and performance, enabling the development of advanced materials with a unique combination of properties.

Properties of this compound and Related Polymer Systems

Below are tables summarizing the known properties of the monomer and the expected influence on polymer characteristics based on research on analogous systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1215223-23-6
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.33 g/mol
Boiling Point 489.1 ± 45.0 °C (Predicted)
Density 1.202 g/cm³ (Predicted)
pKa 5.17 ± 0.10 (Predicted)

Data sourced from predictive models.

Table 2: Expected Properties of Polymers Derived from Unsymmetrical Diamines

Polymer PropertyInfluence of Unsymmetrical Diamine StructureResearch Findings on Analogous Systems
Solubility Asymmetry disrupts chain packing, increasing solubility.Polyamides from unsymmetrical diamines are soluble in many polar organic solvents at room temperature. mdpi.comnih.gov
Optical Transparency Amorphous morphology reduces light scattering.Films show good optical transparencies with transparencies of 88%-90% at 550 nm. mdpi.comnih.gov
Thermal Stability Rigid aromatic backbone maintains high stability.Thermally stable over 400 °C. mdpi.comnih.gov
Glass Transition Temp. (Tg) Balance of rigid and flexible elements.Tg higher than 300 °C. mdpi.comnih.gov
Mechanical Properties Good film-forming ability.Can be cast into flexible and tough films. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-(4-aminophenoxy)-3-phenylaniline

InChI

InChI=1S/C18H16N2O/c19-14-6-9-16(10-7-14)21-18-11-8-15(20)12-17(18)13-4-2-1-3-5-13/h1-12H,19-20H2

InChI Key

MXVHUTKGCQIBCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)OC3=CC=C(C=C3)N

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 6 4 Aminophenoxy 1,1 Biphenyl 3 Amine and Analogous Structures

Strategies for Assembling Unsymmetrical Biphenyl (B1667301) Diamine Scaffolds

The construction of unsymmetrical biphenyl diamines, such as 6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine, presents a significant synthetic challenge due to the need for regioselective bond formation. The general approach often involves a two-stage process: the formation of the biphenyl core and the subsequent introduction of the aminophenoxy moiety, or vice versa. The order of these steps can be crucial in managing functional group compatibility and achieving high yields. A common strategy involves the synthesis of a dinitro-precursor which is then reduced in the final step to afford the desired diamine. For instance, the synthesis of the analogous compound 4,4'-bis(3-aminophenoxy)biphenyl (B1279746) often proceeds through the reaction of m-dinitrobenzene and biphenyl diphenol, followed by a reduction step. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. Several palladium- and copper-catalyzed reactions are particularly relevant to the assembly of unsymmetrical biphenyl diamines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.org In the context of synthesizing this compound, this methodology could be envisioned for the coupling of an appropriately substituted aminobiphenyl halide with 4-aminophenol (B1666318), or an aminated biphenyl precursor with a protected aminophenoxy halide. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, base, and solvent. nih.govrug.nl The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has significantly expanded the scope and utility of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. youtube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Palladium Precursor Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd₂(dba)₃ XPhos NaOtBu Toluene 80-110 75-95 nih.gov
Pd(OAc)₂ BINAP Cs₂CO₃ Toluene 100 70-90 wikipedia.org
[Pd(allyl)Cl]₂ t-BuXPhos K₃PO₄ Dioxane 100 80-98 nih.gov

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, is a cornerstone of biphenyl synthesis. mdpi.comrsc.org This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. researchgate.net For the synthesis of this compound, a Suzuki-Miyaura coupling could be employed to construct the central biphenyl unit by reacting a substituted phenylboronic acid with a corresponding aryl halide. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. uliege.be

The Negishi coupling, another powerful palladium- or nickel-catalyzed reaction, utilizes organozinc reagents as the coupling partners for organic halides or triflates. While highly effective, the moisture and air sensitivity of organozinc reagents can be a practical limitation.

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling for Biphenyl Synthesis

Reaction Organometallic Reagent Catalyst Key Advantages Key Disadvantages
Suzuki-Miyaura Boronic acids/esters Palladium Stable, commercially available reagents; mild conditions Slower reaction rates for some substrates
Negishi Organozinc Palladium or Nickel High reactivity and yields Moisture and air sensitive reagents

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for the synthesis of this compound, as it provides a direct method for constructing the C-O-C linkage. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder, ligand-assisted copper-catalyzed Ullmann-type reactions. The use of ligands such as diamines and phenanthrolines can significantly accelerate the reaction and improve yields under more moderate temperatures. For instance, the synthesis of the analogous 4,4'-bis(3-aminophenoxy)biphenyl can be achieved through a nucleophilic aromatic substitution reaction, which is a variation of the Ullmann condensation.

A plausible synthetic route to this compound could involve the Ullmann condensation of 4-nitrophenol (B140041) with a substituted nitrobiphenyl halide, followed by the reduction of the nitro groups.

Table 3: Conditions for Ullmann Condensation

Copper Source Ligand Base Solvent Temperature (°C) Reference
CuI 1,10-Phenanthroline K₂CO₃ DMF 120-150 wikipedia.org
Cu₂O N,N-Dimethylglycine Cs₂CO₃ Dioxane 100-120 researchgate.net
Copper Powder None K₂CO₃ Pyridine 180-210 wikipedia.org

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction between an organosilicon compound and an organic halide. A key advantage of this method is the low toxicity and stability of organosilanes. The reaction requires activation of the silicon-carbon bond, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). The Hiyama coupling offers an alternative to the Suzuki-Miyaura and Negishi reactions for the formation of the biphenyl scaffold in molecules like this compound.

Photoredox-Mediated Reductive Coupling Methodologies

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions using visible light as a renewable energy source. For the synthesis of unsymmetrical biphenyl diamines, photoredox-mediated reductive coupling methodologies offer innovative approaches for C-N bond formation. These reactions often involve the generation of radical intermediates that can participate in cross-coupling reactions. While specific applications to the synthesis of this compound are not yet widely reported, the general principles of photoredox-mediated C-N coupling suggest potential future applications in this area.

Directed Hydroamination Reactions for Vicinal Diamine Synthesis

The synthesis of vicinal diamines, compounds with amino groups on adjacent carbon atoms, is a fundamental transformation in organic chemistry. These motifs are prevalent in biologically active molecules, medicinal compounds, and chiral ligands for catalysis. organic-chemistry.orgnih.govresearchgate.net Directed hydroamination has emerged as a powerful, atom-economical strategy for creating 1,2-diamines by adding an amine's N-H bond across an alkene. nih.govnih.gov

A significant advancement in this area is the use of rhodium-catalyzed hydroamination of allylic amines. organic-chemistry.orgacs.org This method utilizes the amine functionality already present in the substrate to direct the catalyst, achieving high levels of chemo- and regioselectivity. organic-chemistry.orgnih.gov For instance, the hydroamination of primary and secondary allylic amines with a variety of amine nucleophiles (including primary, secondary, acyclic, and cyclic aliphatic amines) provides access to a wide array of unsymmetrical vicinal diamines. organic-chemistry.orgnih.govacs.org This approach is notable for expanding the scope of nucleophiles beyond the more commonly used secondary amines. nih.gov

Mechanistic studies suggest that these reactions can proceed through different pathways depending on the catalyst and substrate. While some systems operate via an outer-sphere aminometalation, less nucleophilic amines like anilines typically undergo hydroamination through an oxidative addition/migratory insertion mechanism. nih.gov Iridium catalysts have also been employed, offering complementary reactivity and enabling the synthesis of various 1,2-, 1,3-, and 1,4-diamines with high yields and selectivities. nih.gov

The utility of directed hydroamination is demonstrated by its application in the rapid synthesis of bioactive molecules and their analogs. organic-chemistry.orgacs.orgorganic-chemistry.org The method's efficiency and stereoselectivity make it an attractive alternative to other synthetic routes for preparing these valuable building blocks. organic-chemistry.org

Strategic Incorporation of Flexible Ether Linkages in Aromatic Diamine Synthesis

In the synthesis of aromatic diamines intended for use as polymer monomers, the strategic incorporation of flexible linkages, such as ether bonds (C-O-C), is a crucial design element. researchgate.net These linkages are introduced to modify the properties of the final polymers, for instance, to enhance their processability and solubility. researchgate.net Rigid aromatic polymers often suffer from poor solubility and high melting points, which makes them difficult to process. The introduction of ether groups into the polymer backbone increases rotational freedom and disrupts the tight chain packing, leading to lower glass transition temperatures and improved solubility in organic solvents. researchgate.net

The synthesis of aromatic diamines containing ether linkages typically involves nucleophilic aromatic substitution reactions. researchgate.net For example, a dihydroxy aromatic compound can be reacted with an aromatic compound containing a nitro group and a leaving group (like a halogen) in the presence of a base. The nitro groups are then subsequently reduced to amino groups to yield the desired diamine monomer. researchgate.net

The presence of ether linkages influences the final properties of materials derived from these monomers. In liquid crystalline epoxy monomers, ether bonds are a popular choice for joining aromatic rings due to the relative ease of synthesis and the specific degree of flexibility they impart. nih.gov For high-performance epoxy resins, the choice between a glycidyl (B131873) ether and a glycidyl amine monomer can significantly affect properties like thermal stability, glass transition temperature, and moisture absorption. coventry.ac.ukresearchgate.net Similarly, in the context of sulfatase inhibitors, biphenyl ether scaffolds have been explored, demonstrating that the ether linkage is a versatile component in the design of bioactive molecules. rsc.org

Reaction Condition Optimization and Catalyst System Evaluation in Aromatic Diamine Synthesis

The efficient synthesis of aromatic diamines heavily relies on the optimization of reaction conditions and the careful selection of catalyst systems. beilstein-journals.org Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for forming the aryl-amine bonds characteristic of these compounds. rsc.orgacs.org This methodology has largely replaced older techniques like nucleophilic aromatic substitution (SNAr) and copper-catalyzed Ullmann reactions due to its broader substrate scope and milder reaction conditions. rsc.org

Optimizing these reactions involves a multi-parameter approach, considering variables such as the choice of palladium precursor, the structure of the phosphine ligand, the base, the solvent, and the temperature. beilstein-journals.orgresearchgate.net The ligand, in particular, is critical for the success of the C-N coupling, with bulky, electron-rich phosphine ligands often providing the best results by facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. rsc.org For example, in the synthesis of dibenzodiazepines, a related heterocyclic structure, conditions were optimized using Pd(OAc)₂, SPhos as the ligand, and Cs₂CO₃ as the base in THF. researchgate.net

Machine learning and high-throughput experimentation are increasingly being used to accelerate the optimization process. beilstein-journals.org These data-driven approaches can efficiently explore the complex interplay of various reaction parameters to identify the optimal conditions for yield, purity, or other target objectives. beilstein-journals.orgnih.gov The goal is often to improve metrics like reaction mass efficiency (RME) and to develop more sustainable or "greener" chemical processes. nih.gov

For specific transformations like the asymmetric synthesis of 1,2-diamines, catalyst system evaluation is paramount for achieving high enantioselectivity. rsc.org This can involve screening different metal catalysts (e.g., Mg, Ti, Ag, Pd, Ir) and a wide variety of chiral ligands. rsc.org The choice of catalyst can even lead to regiodivergence, where different products are formed from the same starting materials simply by changing the catalytic system. nih.gov

Synthetic Route Elucidation for this compound Precursors and Derivatives

The specific structure of this compound, also known as 2-phenyl-4,4'-diaminodiphenyl ether, points towards a synthetic strategy involving the formation of a diaryl ether bond and a biphenyl linkage. tcichemicals.comchemdad.com The synthesis of such complex molecules is typically achieved through multi-step sequences involving key bond-forming reactions.

A plausible retrosynthetic analysis suggests that the diaryl ether bond could be formed via a nucleophilic aromatic substitution (SNAAr) reaction. This would involve reacting a substituted nitrophenol with an activated nitro-halobenzene. For instance, 4-aminophenol could be protected, then reacted with a suitable 2-halo-5-nitrobiphenyl precursor. Alternatively, 4-nitrophenol could be reacted with a 2-halo-5-nitro-1,1'-biphenyl. The nitro groups in the resulting intermediate would then be reduced simultaneously to afford the target diamine.

The biphenyl core itself is often constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reaction. This involves coupling an aryl halide with an arylboronic acid (or organozinc reagent). For the synthesis of precursors to the target molecule, a suitably substituted bromobenzene (B47551) could be coupled with a substituted phenylboronic acid.

The synthesis of related poly(ether imide)s often starts from aromatic ether-diamines. researchgate.net These monomers are prepared and then polymerized with a dianhydride. researchgate.net The synthesis of biphenyl and biphenyl ether derivatives has also been explored for biological applications, such as sulfatase inhibitors, indicating established methodologies for constructing these core structures. rsc.org The final step in synthesizing the target diamine from its precursors would likely be a reduction of two nitro groups to amino groups, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or by using reducing agents like tin(II) chloride in acidic media. The development of an optimized route would require careful selection of coupling partners, reaction conditions, and protecting group strategies to ensure high yields and purity. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Biphenyl Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. For a molecule with the complexity of 6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the amine protons would be expected.

The aromatic region of the spectrum (typically δ 6.0-8.0 ppm) would be complex due to the presence of multiple, distinct aromatic rings. The protons on the aminophenoxy group and the biphenyl (B1667301) core would exhibit characteristic splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. The integration of these signals would correspond to the number of protons in each specific environment. The protons of the two amine (-NH₂) groups would be expected to appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 6.5 - 7.5 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. For this compound, the ¹³C NMR spectrum would show a series of signals in the aromatic region (typically δ 110-160 ppm).

Each unique carbon atom in the biphenyl and aminophenoxy rings would give rise to a distinct signal. The chemical shifts of these carbons are influenced by the substituents on the rings. For instance, the carbons bonded to the nitrogen atoms of the amine groups and the oxygen atom of the ether linkage would be expected to have characteristic chemical shifts. Quaternary carbons (those not bonded to any hydrogens) would typically show weaker signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C-H 115 - 130
Aromatic C-N 140 - 150
Aromatic C-O 150 - 160

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For a compound like this compound, with a molecular formula of C₁₈H₁₆N₂O, the expected monoisotopic mass is approximately 276.1263 g/mol . libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, an HRMS analysis would be expected to yield a measured mass that is very close to the calculated exact mass of its molecular ion, confirming its elemental formula.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Aromatic Amine Analysis

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the analysis of aromatic amines in various matrices. rsc.orgjst.go.jp This method combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry. In an LC-MS/MS analysis of this compound, the compound would first be separated from other components in a sample by the LC column. Subsequently, in the mass spectrometer, the parent ion (the molecular ion of the compound) would be selected and fragmented, and the resulting daughter ions would be detected. This process of multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the target analyte. jst.go.jp

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amine (-NH₂) groups would be indicated by a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. chemicalbook.com The C-N stretching vibrations of the aromatic amines would likely appear in the 1250-1350 cm⁻¹ region. The ether linkage (C-O-C) would show a characteristic strong absorption band due to C-O stretching, typically in the range of 1200-1250 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would give rise to several peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 Medium
C-H Stretch (Aromatic) > 3000 Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (Ether) 1200 - 1250 Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing aromatic amines like this compound. The UV-Vis spectrum is governed by electronic transitions, primarily π → π* and n → π*, within the molecule's chromophores. For aromatic amines, the lone pair of electrons on the nitrogen atom can interact with the π-electron system of the aromatic rings, influencing the absorption characteristics. libretexts.org

The structure of this compound contains several key chromophoric systems: the biphenyl core, the phenoxy group, and two amine functional groups. The biphenyl system itself exhibits strong UV absorption. The interaction between the two phenyl rings results in a bathochromic (red) shift compared to benzene (B151609), which has a maximum absorption (λmax) around 256 nm. libretexts.org

The presence of the amine (-NH2) and ether (-O-) substituents, both of which are auxochromes, further modifies the electronic spectrum. These groups possess non-bonding electrons that can delocalize into the aromatic π-system, extending the conjugation. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maxima to longer wavelengths. libretexts.org Specifically, the n → π* transition of the nitrogen lone pair electrons in arylamines shifts the ring's absorption to longer wavelengths; for example, aniline's λmax is at 280 nm compared to benzene's at 256 nm. libretexts.org

Given the complex conjugated system of this compound, its UV-Vis spectrum is expected to show multiple absorption bands. The spectrum would be a composite of the electronic transitions within the substituted biphenyl and phenoxy moieties. The primary π → π* transitions, characteristic of the aromatic rings, would likely appear as intense bands at shorter wavelengths, while the lower energy n → π* transitions associated with the amino groups would occur at longer wavelengths, often with lower intensity. The exact λmax values and molar absorptivity coefficients would be influenced by the solvent polarity, as polar solvents can interact with the lone pair electrons and affect the energy of the electronic transitions.

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Performance of Aromatic Amines

Aromatic amines, including biphenyl amines, often require derivatization prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC). thermofisher.comnih.gov Derivatization is a chemical modification process that converts the analyte into a derivative with improved analytical properties. researchgate.net This strategy is employed to enhance detectability, improve chromatographic separation by reducing polarity, and increase the stability of the analyte. thermofisher.comresearchgate.netpsu.edu By attaching a chromophore or fluorophore to the amine groups, derivatization significantly increases the sensitivity of detection methods such as UV-Vis or fluorescence. thermofisher.comnih.gov

Pre-column and Post-column Derivatization Methodologies

Derivatization techniques are broadly classified into two categories: pre-column and post-column derivatization. actascientific.comactascientific.com The choice between these methods depends on the analyte, the complexity of the sample matrix, and the analytical objective. rsc.org

Pre-column Derivatization: In this approach, the analyte is chemically modified before its introduction into the chromatographic system. actascientific.comactascientific.com This is the more common method for analyzing amines. actascientific.comdiva-portal.org The reaction is typically performed offline, and then the resulting derivative is injected into the HPLC. thermofisher.com

Advantages: Pre-column derivatization offers great flexibility in choosing reaction conditions (e.g., temperature, reaction time, pH) to ensure the reaction goes to completion. actascientific.com It can also improve the chromatographic properties of polar amines, making them more suitable for reversed-phase HPLC. thermofisher.com Furthermore, excess reagent and by-products can often be removed before analysis, leading to cleaner chromatograms. actascientific.com

Disadvantages: A significant drawback is the potential for the formation of multiple derivatives from a single analyte, especially if the analyte has more than one reactive site, which can complicate quantification. rsc.org The stability of the formed derivative is also a critical concern. nih.gov

Post-column Derivatization: This technique involves derivatizing the analyte after it has been separated on the HPLC column but before it reaches the detector. actascientific.comactascientific.com A reagent is continuously pumped and mixed with the column effluent in a reaction coil. actascientific.com

Advantages: Post-column derivatization eliminates the problem of multiple derivative formation, as the analyte is already separated. rsc.org This leads to simpler chromatograms and is highly reproducible and easily automated. actascientific.com

Disadvantages: The reaction must be very rapid (typically completed in seconds) and proceed at or near ambient temperature due to the continuous flow of the mobile phase. actascientific.com The derivatizing reagent itself should not interfere with detection, and the reaction conditions are limited by the mobile phase composition. actascientific.com

Evaluation of Derivatizing Reagents for Amine Groups

A wide array of reagents is available for the derivatization of primary and secondary amine groups. rsc.org The selection of a suitable reagent is critical and depends on the detection method to be used (e.g., UV, fluorescence, mass spectrometry) and the nature of the amine. nih.govnih.gov For a compound like this compound, which has two primary amine groups, reagents that react specifically and efficiently with these groups are required.

Common Derivatizing Reagents for Amines:

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is one of the most widely used reagents for derivatizing primary and secondary amines. nih.govnih.govijcce.ac.ir It reacts with amines under basic conditions to form highly fluorescent and UV-active dansylamides. nih.govijcce.ac.irnih.gov The derivatization process is robust and improves the retention of polar amines on reverse-phase columns. nih.gov Dansyl-Cl is considered a versatile derivatization method, yielding products with both strong fluorescence and high ionization efficiency for mass spectrometry. nih.gov

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) at room temperature and alkaline pH to form intensely fluorescent isoindole derivatives. diva-portal.orgpjsir.orgescholarship.org A major advantage of OPA is that the reagent itself is non-fluorescent, reducing background interference. pjsir.org However, the resulting derivatives can be unstable, which is a significant drawback. nih.govdiva-portal.org OPA does not react with secondary amines. diva-portal.orgresearchgate.net

Fluorescamine (B152294): This reagent reacts almost instantaneously with primary amines at room temperature in aqueous media to produce highly fluorescent pyrrolinone products. thermofisher.comresearchgate.netsigmaaldrich.com Similar to OPA, fluorescamine and its hydrolysis products are non-fluorescent, ensuring low background signals. thermofisher.comsigmaaldrich.com It is a valuable tool for detecting amines in the picomole range. researchgate.net

Ninhydrin (B49086): Widely used in post-column derivatization, ninhydrin reacts with primary amino groups to form a deep purple-colored compound known as Ruhemann's purple, which is detected by UV-Vis spectrophotometry around 570 nm. libretexts.orgontosight.aibyjus.commdpi.com The reaction requires heating. mdpi.com While a classic and reliable method, it is generally less sensitive than fluorescence-based methods. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comrsc.orgnih.gov The reaction is rapid and occurs under mild conditions. thermofisher.com It is particularly useful when analyzing both primary and secondary amines in a single run. actascientific.com

The following table provides a comparative evaluation of these common derivatizing reagents:

ReagentAmine TypeDetection MethodAdvantagesDisadvantages
Dansyl Chloride (DNS-Cl) Primary & SecondaryFluorescence, UV, MSRobust reaction, stable derivatives, versatile for multiple detectors. nih.govnih.govnih.govSlower reaction time, excess reagent can interfere. actascientific.comnih.gov
o-Phthalaldehyde (OPA) Primary onlyFluorescenceFast reaction at room temp, reagent is non-fluorescent. nih.govdiva-portal.orgpjsir.orgDerivatives can be unstable. nih.govdiva-portal.org
Fluorescamine Primary onlyFluorescenceVery fast reaction, reagent and by-products are non-fluorescent. thermofisher.comsigmaaldrich.comnih.govDerivatives can be unstable, less reactive with some secondary amines. actascientific.com
Ninhydrin PrimaryUV-Vis (Colorimetric)Well-established, reliable for post-column derivatization. libretexts.orgbyjus.comnjlabs.comRequires heating, less sensitive than fluorescence methods. researchgate.netmdpi.com
FMOC-Cl Primary & SecondaryFluorescenceReacts with both primary and secondary amines, stable derivatives. thermofisher.comrsc.orgnih.govReagent by-products can interfere with chromatography. helsinki.fi

For the specific analysis of this compound, both primary amine groups would be targeted for derivatization. Reagents like Dansyl Chloride or FMOC-Cl would be suitable for pre-column derivatization, offering the formation of stable and highly detectable derivatives. OPA or fluorescamine could also be used, particularly if high sensitivity via fluorescence is the primary goal, though the stability of the resulting di-substituted derivative would need to be carefully evaluated.

Advanced Materials Science Applications of Polymers Derived from Ether Containing Aromatic Diamines

Polyimide Synthesis and Performance Characteristics

Polyimides are a class of high-performance polymers renowned for their outstanding thermal and chemical resistance. However, their rigid aromatic structures often lead to poor solubility and high processing temperatures, limiting their applications. The incorporation of flexible moieties, such as ether groups, into the polymer backbone via the diamine monomer is a widely adopted strategy to enhance processability without significantly compromising their desirable properties.

Polymerization of Aromatic Dianhydrides with Ether-Linked Diamines

The synthesis of polyimides from ether-linked diamines like 6-(4-Aminophenoxy)-[1,1'-biphenyl]-3-amine typically follows a two-step polycondensation reaction. In the first step, the aromatic diamine reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at a low temperature. This reaction yields a high-molecular-weight poly(amic acid) precursor.

The second step involves the cyclodehydration of the poly(amic acid) to form the final polyimide. This can be achieved through either thermal imidization, by heating the poly(amic acid) solution or film at elevated temperatures (typically up to 300°C), or chemical imidization at lower temperatures using a dehydrating agent like a mixture of acetic anhydride and pyridine. ntu.edu.tw The choice of dianhydride plays a crucial role in determining the final properties of the polyimide. Common dianhydrides used in these polymerizations include Pyromellitic dianhydride (PMDA), 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA), and 4,4′-(Hexafluoroisopropylidene)phthalic anhydride (6FDA).

The presence of the ether linkage in the diamine monomer generally enhances the reactivity and facilitates the formation of high-molecular-weight poly(amic acid)s. For instance, studies on structurally similar diamines, such as 2,2'-bis(p-aminophenoxy)biphenyl, have shown that they readily undergo polycondensation with various aromatic dianhydrides to produce high viscosity poly(amic acid)s, which can then be converted into tough, flexible polyimide films. researchgate.net

Influence of Diamine Structure on Polyimide Chain Conformation and Packing

The structure of the diamine monomer has a profound impact on the chain conformation and packing of the resulting polyimide, which in turn dictates its physical and mechanical properties. The incorporation of ether linkages and non-linear biphenyl (B1667301) groups, as seen in this compound, introduces flexibility and kinks into the polymer chain.

This disruption of the rigid, linear chain structure hinders close chain packing and reduces intermolecular interactions. As a result, polyimides derived from such diamines tend to be amorphous rather than crystalline. ntu.edu.tw The non-coplanar conformation of biphenyl units, especially those with substitutions at the 2,2'-positions, further enhances this effect, leading to increased solubility and lower glass transition temperatures (Tg) compared to polyimides made from more rigid, linear diamines. nasa.gov For example, polyimides synthesized from 2,2'-bis(p-aminophenoxy)biphenyl generally exhibit better solubility than those from its 4,4'- counterpart due to the more twisted biphenyl linkage. ntu.edu.twresearchgate.net This amorphous nature is often desirable for applications requiring solution processability, such as thin films and coatings.

Strategies for Modulating Polyimide Processability and Solubility through Diamine Design

The primary challenge with traditional aromatic polyimides is their intractability. Designing diamine monomers with specific structural features is a key strategy to overcome this limitation. The inclusion of flexible ether bonds is a cornerstone of this approach. researchgate.net

Key diamine design strategies to improve solubility and processability include:

Introduction of Flexible Linkages: Ether (-O-) groups increase the rotational freedom of the polymer backbone, disrupting the rigidity and improving solubility. ntu.edu.tw

Incorporation of Non-Coplanar or Kinked Structures: Bulky groups or meta- and ortho-linkages in the diamine, such as the structure of this compound, create a less linear polymer chain. This irregularity prevents efficient packing and reduces the crystallinity that causes insolubility. ntu.edu.twnasa.gov

Introduction of Bulky Substituents: Attaching bulky side groups to the diamine backbone can increase the free volume between polymer chains, further hindering packing and enhancing solubility. researchgate.net

Research on various bis(aminophenoxy)biphenyl diamines has demonstrated the effectiveness of these strategies. Polyimides derived from these diamines often exhibit excellent solubility in common organic solvents like NMP, DMAc, and even less polar solvents like m-cresol, which is a significant advantage for processing. ntu.edu.twresearchgate.net

Solubility of Polyimides Derived from Various Ether-Linked Biphenyl Diamines
Polymer IDDiamine MonomerDianhydride MonomerSolubility in NMPSolubility in m-CresolSolubility in Pyridine
PI-12,2'-Bis(p-aminophenoxy)biphenylBPDA+++++
PI-24,4'-Bis(p-aminophenoxy)biphenylBPDA+--
PI-32,2'-Bis(3,4-dicarboxyphenoxy)-1,1'-binaphthyl dianhydride4,4'-Oxydianiline (ODA)++++++
PI-44,4'-Bis(5-amino-2-pyridinoxy)benzophenone6FDA---

Note: ++ Soluble at room temperature; + Soluble on heating; - Insoluble. Data is illustrative and based on findings for structurally analogous systems. ntu.edu.twntu.edu.twnih.gov

Polyamide Formulations Utilizing Aromatic Diamines with Ether Linkages

Aromatic polyamides, or aramids, are another class of high-performance polymers known for their high strength and thermal stability. Similar to polyimides, their applications can be limited by poor solubility. The incorporation of ether linkages through diamines like this compound is also a viable strategy to produce more processable aromatic polyamides.

Synthetic Methodologies for Aromatic Polyamides

Aromatic polyamides are typically synthesized through the low-temperature solution polycondensation of an aromatic diamine with an aromatic diacid chloride in a polar amide solvent containing a hydrogen chloride acceptor like pyridine or a salt such as lithium chloride (LiCl) or calcium chloride (CaCl2) to keep the polymer in solution. researchgate.net

Another common method is the Yamazaki-Higashi reaction, which involves the direct polycondensation of a diamine and a dicarboxylic acid using a condensing agent, such as triphenyl phosphite and pyridine, in a solvent like NMP. researchgate.net This method avoids the need to prepare reactive diacid chlorides. More recently, catalytic dehydrogenation of diols and diamines has been explored as a cleaner, more atom-economical route to polyamides. nih.gov The selection of the synthetic route can influence the molecular weight and properties of the final polymer.

Structure-Property Relationships in Ether-Linked Polyamides

The relationship between the diamine structure and the final properties of polyamides mirrors that observed in polyimides. The introduction of flexible ether linkages and non-linear structures into the polyamide backbone disrupts the strong interchain hydrogen bonding that is characteristic of rigid-rod aramids.

This modification leads to several key changes:

Enhanced Solubility: The reduced chain packing and weaker intermolecular forces result in significantly improved solubility in organic solvents. Polyamides based on ether-containing diamines are often soluble in NMP, DMAc, and DMF. researchgate.net

Lowered Crystallinity: The polymers tend to be amorphous, which contributes to their enhanced solubility and ability to be solution-cast into flexible films. researchgate.net

For example, fluorinated polyamides derived from 2,7-bis(4-amino-2-trifluoromethylphenoxy)naphthalene show significantly increased solubility in common solvents while maintaining good thermal stability, demonstrating the effectiveness of combining flexible linkages with other structural modifications. researchgate.net

Thermal Properties of Aromatic Polyamides from Ether-Linked Diamines
Polymer IDDiamine MonomerDiacid MonomerGlass Transition Temp. (Tg), °C10% Weight Loss Temp. (T10), °C
PA-11,1-Bis[4-(4-aminophenoxy)phenyl]cyclohexaneIsophthalic acid240> 470
PA-22,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthaleneTerephthalic acid299518
PA-34,4'-Bis(5-amino-2-pyridinoxy)benzophenonePMDA-derived diacid310537

Note: Data is illustrative and based on findings for structurally analogous systems. researchgate.netresearchgate.netnih.gov

Engineering Applications of High-Performance Polymers from Biphenyl Amines

Polymers derived from ether-containing aromatic diamines, particularly those incorporating biphenyl structures, represent a significant class of high-performance materials. The unique combination of the rigid biphenyl unit, which imparts thermal stability and mechanical strength, and the flexible ether linkage, which can improve processability and solubility, makes these polymers highly suitable for demanding engineering applications. The monomer this compound is a prime example of a diamine structured to deliver these advantageous characteristics. Its asymmetrical structure, combined with the ether and biphenyl groups, suggests its potential as a building block for advanced polymers in fields ranging from membrane technology to aerospace and electronics. The following sections explore the application of polymers derived from analogous biphenyl amines, providing a framework for the potential uses of polymers synthesized from this compound.

Membrane Technology for Gas Separation and Purification

Aromatic polyamides and polyimides are known for their excellent thermal, mechanical, and chemical stability, making them prime candidates for gas separation membranes. The performance of these membranes is critically dependent on the molecular structure of the polymer, which dictates the trade-off between gas permeability and selectivity. The incorporation of rigid and bulky monomers can enhance the polymer's fractional free volume (FFV) and restrict chain mobility, leading to improved separation performance.

Research into thermally rearranged (TR) polymers derived from rigid biphenyl ortho-hydroxyl diamines has shown significant promise for hydrogen separation. For instance, a TR polymer synthesized from 3,3'-diamino-5,5',6,6'-tetramethyl-[1,1'-biphenyl]-2,2'-diol (TMBDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) exhibited outstanding hydrogen separation capabilities. researchgate.net The fixed twist in the biphenyl center of the TMBDA monomer enhances polymer rigidity, which is crucial for creating membranes with finely tuned intermolecular spacing for selective gas transport. researchgate.net After thermal rearrangement at 425°C, the resulting membrane demonstrated high permeability and selectivity for key industrial gas pairs, approaching the 2008 Robeson upper bound, a benchmark for membrane performance. researchgate.net

These findings suggest that a polymer synthesized using this compound could yield membranes with desirable gas separation properties. The biphenyl group would provide structural rigidity, while the ether linkage could offer a degree of tunable flexibility and processing advantages.

Table 1: Gas Separation Performance of a TMBDA-based Thermally Rearranged Polymer (6F-TM-Ac-425)

Gas Pair Permeability (H₂) [Barrer] Selectivity
H₂/CH₄ 325 50
H₂/N₂ 325 39

Data sourced from a study on thermally rearranged polymers from a highly rigid biphenyl ortho-hydroxyl diamine. researchgate.net

Composite Resins for Advanced Structural Materials in Aerospace

The aerospace industry demands materials with exceptional thermal stability, high mechanical strength, and low weight. Aromatic polyamides and high-performance epoxy resins are extensively used as matrices for advanced composite materials in aircraft and spacecraft. nih.govmdpi.com The structure of the aromatic diamine used as a monomer or curing agent is a critical factor in determining the final properties of the composite resin.

Aromatic polyamides containing ether linkages are also valued for their potential in aerospace applications, offering a balance of thermal stability and processability. nih.gov Polymers synthesized from this compound would be expected to exhibit high T_g and robust mechanical properties, making them promising candidates for resin matrices in aerospace-grade composites. The biphenyl core would contribute to the required strength and thermal resistance, while the ether group could enhance toughness and processability, crucial for manufacturing complex composite parts.

Table 2: Properties of Epoxy Resin (AFG-90MH) Cured with Various Aromatic Diamines

Curing Diamine Glass Transition Temp. (T_g) [°C] Flexural Strength [MPa] Tensile Strength [MPa]
4,4′-methylenedianiline (MDA) 213 158 -
4,4′-methylenebis(2-ethylaniline) (MOEA) 172 136 -
4,4′-methylenebis(2-chloroaniline) (MOCA) 190 165 100
4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) 183 148 -

Data sourced from a study on the effect of aromatic diamine structure on high-performance epoxy resins. mdpi.com

Development of Electronic and Optoelectronic Components

Polymers play a crucial role in the fabrication of electronic and optoelectronic devices, where they can function as insulators, semiconductors, or light-emitting materials. Aromatic diamines containing biphenyl units are foundational to many of these materials, particularly in hole transport layers (HTLs) for organic light-emitting diodes (OLEDs). The performance of these devices is sensitive to the morphology and electronic properties of the materials used.

For instance, N,N′-diphenyl-N,N′-bis(3-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine (TPD) is a well-known hole transport material. Research has confirmed the existence of polymorphism in this class of materials, where different crystalline or amorphous forms of the same compound can exhibit varied performance characteristics. rsc.org The ability to control this morphology is key to optimizing device efficiency and longevity.

The structural features of this compound, including the biphenyl core and electron-rich amino and ether groups, suggest its potential for creating polymers with tailored electronic properties. Such polymers could be engineered for use in various electronic applications, from dielectric layers in microelectronics to active components in organic electronics. The introduction of the phenoxy linkage can modify the electronic environment of the biphenyl system, potentially influencing charge transport properties and enabling its use in advanced semiconductor or light-emitting polymer systems.

Environmental Fate and Transformation Mechanisms of Aromatic Amines

Abiotic Transformation Pathways of Aromatic Amines in Environmental Matrices

Abiotic transformation processes are non-biological reactions that play a significant role in the alteration of aromatic amines in the environment. These reactions primarily occur in soil and sediment, where interactions with organic matter and mineral surfaces can lead to the formation of new, often more stable, compounds.

A primary mechanism for the immobilization of aromatic amines in the environment is their covalent binding to soil organic matter, particularly humic substances. acs.orgresearchgate.net This process significantly reduces the bioavailability and mobility of the parent amine. The reactions involved are multifaceted and lead to the incorporation of the amine into the complex macromolecular structure of humus.

Research using 15N-labeled aniline has provided direct spectroscopic evidence for the formation of covalent bonds with functional groups in fulvic and humic acids. acs.org The primary reaction pathways involve nucleophilic addition of the amine to quinone and other carbonyl moieties present in the humic material. This results in the formation of several types of nitrogen linkages, including:

Anilinohydroquinone

Anilinoquinone

Anilide

Imine (Schiff base)

Heterocyclic nitrogen compounds acs.org

Notably, heterocyclic nitrogen structures can account for 50% or more of the bound amine, indicating a significant and complex transformation. acs.org The initial phase of binding is often a rapid and reversible equilibrium, which may represent the formation of imine linkages, followed by a slower, less reversible reaction phase. datapdf.com This slower phase is thought to involve 1,4-addition to quinone rings, followed by tautomerization and oxidation to form an amino-substituted quinone. datapdf.com The formation of these strong covalent bonds results in the long-term sequestration of aromatic amine residues in soil and sediment, creating what are known as "bound residues."

Binding ProductReaction MechanismSignificance
Anilinohydroquinone / AnilinoquinoneNucleophilic addition to quinone moietiesMajor pathway for incorporation into humic substances. acs.org
Imine (Schiff Base)Reaction with carbonyl groupsRepresents an initial, often reversible, binding step. datapdf.com
AnilideReaction with carboxylic acid groupsContributes to the diversity of covalent linkages. acs.org
Heterocyclic NitrogenIntra- or intermolecular cyclization reactions following initial bindingCan account for over 50% of the bound amine, indicating extensive transformation. acs.org

Mineral surfaces in soil and sediments can act as catalysts, promoting the transformation of aromatic amines. Manganese dioxide (MnO2), a common environmental oxidant, is particularly effective in this regard. acs.org The oxidation of aromatic amines by MnO2 is a key process that can initiate further reactions like polymerization and coupling. researchgate.netacs.org

The rate-limiting step in this process is believed to be the transfer of an electron from the aromatic amine to the MnO2 surface, which generates an aryl amino radical. acs.org This highly reactive intermediate is then subject to subsequent coupling reactions. The kinetics of these oxidation reactions are influenced by the specific structure of the aromatic amine. Structure-activity relationship studies have shown that the rate of oxidation correlates with descriptor variables such as Hammett constants and the compound's pKa. acs.org This indicates that the electron-donating or -withdrawing nature of substituents on the aromatic ring affects the amine's susceptibility to mineral-catalyzed oxidation.

Oxidative coupling is a critical transformation pathway for aromatic amines in the environment, leading to the formation of larger, more complex molecules such as dimers, oligomers, and polymers. researchgate.netoup.com These reactions can be catalyzed by mineral surfaces like MnO2, enzymes, or photocatalysts. acs.orgresearchgate.netacs.org The process is initiated by the oxidation of the amine to a radical intermediate, which can then react with other amine molecules or radicals. acs.org

This can result in the formation of various by-products, including azo compounds, which are formed by the joining of two aromatic rings through an –N=N– bond. oup.comweebly.com For instance, photocatalytic oxidation of arylamines can selectively synthesize azoaromatic compounds. acs.org The resulting larger molecules are generally less mobile and may have different toxicity and biodegradability profiles compared to the parent amine. In some advanced oxidation processes, side reactions like nitrosation, nitration, and acetylation can also occur, leading to a variety of stable and potentially toxic by-products. oup.com The pH of the environment can significantly influence the types of oxidative species generated and, consequently, the products of the coupling reactions. oup.com

Biotic Degradation Mechanisms and Mineralization Studies

Microorganisms play a pivotal role in the ultimate fate of aromatic amines in the environment. Through various metabolic processes, bacteria and fungi can transform or completely mineralize these compounds, converting them into inorganic substances like carbon dioxide, water, and ammonia. nih.govresearchgate.net

The biodegradability of aromatic amines depends heavily on the prevailing redox conditions.

Aerobic Biodegradation: Under aerobic conditions, many microorganisms can utilize aromatic amines as a source of carbon and energy. researchgate.net However, standard tests for ready biodegradability often show that many aromatic amines are not easily degraded, which may be due to the toxic effects of high test concentrations on the microorganisms. nih.gov In adapted activated sludge, however, some aromatic amines show significant degradation. nih.gov The primary mechanism for removal in aerobic sewage treatment plants is biodegradation, rather than absorption or volatilization. nih.gov The presence of certain substituents, such as nitro groups and chlorine atoms, can inhibit aerobic biodegradation. nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of aromatic amines is generally slower and less common. oup.comresearchgate.net While nitroaromatic and azo compounds are readily reduced to aromatic amines by anaerobic consortia, the subsequent breakdown of the amine itself often does not proceed further under these conditions. oup.com However, some specific aromatic amines have been shown to be mineralized under methanogenic conditions. oup.com Often, a sequential anaerobic-aerobic treatment is most effective, where the initial anaerobic step transforms a precursor (like an azo dye) into an aromatic amine, which is then more susceptible to degradation in a subsequent aerobic stage. oup.com

ConditionDegradation PotentialKey ProcessesLimiting Factors
Aerobic Moderate to High (with adaptation)Ring hydroxylation and cleavage, deamination. nih.govresearchgate.netToxicity at high concentrations; inhibitory substituents (e.g., nitro, chloro groups). nih.gov
Anaerobic Generally LowReductive deamination; carboxylation followed by deamination. nih.govRecalcitrance of the aromatic amine structure under reducing conditions. oup.comresearchgate.net

Bacteria have evolved diverse enzymatic pathways to break down monocyclic aromatic amines. The degradation process typically involves the release of ammonia, either before or after the cleavage of the aromatic ring. nih.gov

A common strategy in aerobic degradation is the initial conversion of the aromatic amine into a catechol or a substituted catechol. nih.govresearchgate.net This is a multi-step reaction often catalyzed by dioxygenase enzymes. The resulting catechol is a key intermediate that is then funneled into central metabolic pathways via ring cleavage, which can occur through two main routes:

Ortho-cleavage pathway

Meta-cleavage pathway nih.govresearchgate.net

For example, the bacterial degradation of aniline, the simplest aromatic amine, frequently proceeds through the formation of catechol. nih.gov

Under anaerobic conditions, the pathways are different. For instance, the anaerobic degradation of aniline in Desulfobacterium anilini involves an initial carboxylation to 4-aminobenzoic acid, which is then converted to 4-aminobenzoyl-CoA. This intermediate undergoes reductive deamination to form benzoyl-CoA, which then enters the standard benzoate degradation pathway. nih.govresearchgate.net

The specific microbial strains involved and the enzymatic systems they possess determine the exact transformation pathway and the efficiency of degradation for a given aromatic amine. nih.gov

Influence of Environmental Parameters on Aromatic Amine Reactivity and Fate

The reactivity and ultimate fate of aromatic amines in the environment are not static but are dynamically influenced by the surrounding environmental conditions. Key parameters such as pH and redox potential play a crucial role in dictating the transformation pathways and rates of these compounds.

The pH of the environmental medium, be it soil or water, is a master variable controlling the behavior of aromatic amines. nutrien-ekonomics.com It directly affects the speciation of these compounds, which in turn influences their reactivity and distribution. Aromatic amines can exist in both a neutral (non-ionic) form and a protonated (cationic) form, with the equilibrium between these two species being pH-dependent. epa.gov

In acidic conditions (low pH), the protonated form of the aromatic amine dominates. This cationic species exhibits a higher affinity for negatively charged soil particles, leading to increased sorption and reduced mobility in the environment. epa.govnih.gov Conversely, under alkaline conditions (high pH), the neutral species is more prevalent. This form is generally more reactive in nucleophilic addition reactions and may exhibit increased partitioning into organic matter. epa.gov

The effect of pH on reaction rates is complex. For instance, the oxidation of aniline by manganese dioxide has been observed to have increasing reaction rates with decreasing pH. epa.gov However, the covalent binding of aniline to fulvic acid increases with increasing pH. epa.gov This highlights the nuanced and often competing effects of pH on different transformation pathways.

Table 1: Influence of pH on Aromatic Amine Behavior

pH Condition Dominant Species Key Environmental Processes Affected General Outcome
Acidic (Low pH) Protonated (Cationic) Sorption (Cation Exchange) Increased sorption to soil, reduced mobility. epa.govnih.gov
Neutral Mixture of Species Varies depending on specific pKa Complex interplay of sorption and reactivity.

| Alkaline (High pH) | Neutral (Non-ionic) | Covalent Binding, Nucleophilic Addition | Increased reactivity with organic matter. epa.gov |

Electron-donating substituents on the aromatic ring generally make the amine more susceptible to oxidation, while electron-withdrawing groups have the opposite effect. researchgate.net The oxidation process often begins with the transfer of an electron from the amine to an oxidant, resulting in the formation of a radical cation. researchgate.net This initial step is a critical determinant of the subsequent reaction pathways.

The redox potential, in conjunction with pH, can therefore control the transformation of aromatic amines into various products, including dimers and polymers through oxidative coupling. epa.gov These transformation products may have different toxicological and environmental fate characteristics compared to the parent compound.

Mechanistic Investigations of Aromatic Amine Reactions in Environmental Systems

Understanding the mechanisms of aromatic amine reactions in the environment is crucial for predicting their fate and potential impact. Research in this area focuses on identifying the transient species involved in these transformations and developing models to simulate their behavior in complex environmental matrices.

The transformation of aromatic amines in the environment often proceeds through the formation of highly reactive intermediates. A key intermediate in the oxidation of aromatic amines is the aryl amino radical, which is formed through the initial electron transfer to an environmental oxidant like manganese dioxide. acs.org

These radical intermediates are highly reactive and can undergo a variety of subsequent reactions, including:

Dimerization and Polymerization: Radicals can couple with each other to form larger molecules.

Coupling to Soil Organic Matter: Radicals can react with and become incorporated into the complex structure of soil organic matter, a process that can lead to their long-term sequestration in the environment. epa.gov

The identification of these reactive intermediates provides crucial insights into the mechanisms of aromatic amine transformation and helps to explain the formation of observed transformation products.

Given the complexity of environmental systems, mathematical models are essential tools for predicting the distribution and reactivity of aromatic amines. These models integrate various physicochemical properties of the compounds with key environmental parameters to simulate their behavior over time and space.

Models have been developed to describe the short-term soil-water distribution of aromatic amines, taking into account processes such as:

Acid-base speciation: The effect of pH on the equilibrium between the neutral and protonated forms of the amine. acs.org

Sorption: The partitioning of the neutral species into soil organic matter and the ion exchange of the protonated species with soil minerals. acs.orgacs.org

These models can help to assess the mobility and bioavailability of aromatic amines in different soil types and under varying environmental conditions. nih.gov For example, a distributed parameter model has been successfully used to describe the sorption of aniline and α-naphthylamine to various soils at different pH values. nih.gov

Table 2: Key Parameters in Modeling Aromatic Amine Fate

Parameter Description Importance in Modeling
pKa Acid dissociation constant Determines the pH-dependent speciation of the amine. acs.org
Koc Soil organic carbon-water partitioning coefficient Predicts the sorption of the neutral amine species to organic matter. acs.org
Cation Exchange Capacity A measure of the soil's ability to hold positively charged ions Influences the sorption of the protonated amine species. epa.gov

| Redox Potential | A measure of the tendency of a chemical species to acquire electrons | Determines the likelihood and rate of oxidative transformations. epa.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-aminophenoxy)-[1,1'-biphenyl]-3-amine, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions involving Ullmann or Buchwald-Hartwig amination protocols. For example, biphenylamine precursors can be functionalized with aminophenoxy groups using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions . Orthogonal protection of amine groups (e.g., using tert-butyloxycarbonyl (Boc)) minimizes side reactions during coupling steps. Yield optimization requires careful control of reaction temperature (e.g., 50–80°C) and stoichiometric ratios of aryl halides to amine nucleophiles (1:1.2) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% recommended). Confirm structural integrity via 1^1H and 13^{13}C NMR spectroscopy, focusing on aromatic proton signals (δ = 6.8–7.5 ppm) and amine resonances (δ = 4.0–5.0 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) should validate the molecular ion peak (e.g., [M+H]⁺ at m/z = 323.4) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Store the compound in airtight containers under nitrogen to prevent oxidation. Dispose of waste via certified chemical disposal services, as biphenylamines may exhibit aquatic toxicity (EC50 < 1 mg/L) .

Q. What solvents and conditions are optimal for dissolving this compound?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) at 50–60°C. For aqueous solubility, use co-solvents like ethanol (20–30% v/v). Avoid halogenated solvents (e.g., chloroform) due to potential amine degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to analyze electron distribution in the biphenyl core. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, GPCRs) identifies key interactions (e.g., π-π stacking with aromatic residues). Substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) can be modeled to predict binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for biphenylamine derivatives?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays). Control for batch-to-batch variability by standardizing synthesis protocols and purity thresholds. For example, impurities >5% in amine-containing intermediates may skew IC₅₀ values in kinase inhibition studies .

Q. How can researchers design experiments to probe the mechanism of oxidative degradation in this compound?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., quinone imines) via fragmentation patterns. Add antioxidants (e.g., BHT) to formulations and compare degradation rates. Electron paramagnetic resonance (EPR) can detect radical intermediates during oxidation .

Q. What advanced spectroscopic techniques elucidate the electronic structure of this compound in excited states?

  • Methodological Answer : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Transient absorption spectroscopy reveals charge-transfer dynamics between the biphenyl and aminophenoxy moieties. For solid-state analysis, use X-ray photoelectron spectroscopy (XPS) to map nitrogen electron environments .

Q. How can biphenylamine derivatives be integrated into supramolecular systems for material science applications?

  • Methodological Answer : Functionalize the amine group with thiol or carboxylate linkers for self-assembly on gold or silica surfaces. Use scanning tunneling microscopy (STM) to characterize monolayer formation. For polymer composites, copolymerize with diacetylenes to create conjugated networks with tunable conductivity .

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